Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac
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Overview
Description
The compound “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is a complex carbohydrate derivative It consists of multiple mannose units that are acetylated at various positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and acetylation. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using protecting groups such as benzyl or silyl groups to prevent unwanted reactions.
Glycosylation: The protected mannose units are linked together through glycosidic bonds using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.
Deprotection: The protecting groups are removed using specific reagents like hydrogenation for benzyl groups or fluoride ions for silyl groups.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for synthesizing more complex carbohydrate structures.
Study of Glycosylation Reactions: Helps in understanding the mechanisms and kinetics of glycosylation.
Biology
Cell Surface Interactions: Investigated for its role in cell-cell interactions and signaling due to its carbohydrate nature.
Glycoprotein Research: Used in the study of glycoproteins and their functions in biological systems.
Medicine
Drug Delivery: Explored for its potential in targeted drug delivery systems due to its ability to interact with specific cell receptors.
Vaccine Development: Studied for its use in developing carbohydrate-based vaccines.
Industry
Biomaterials: Used in the development of biomaterials for medical implants and tissue engineering.
Food Industry: Investigated for its potential as a food additive or preservative.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence cell signaling pathways, immune responses, and other biological processes. The molecular targets include cell surface receptors and enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
Mannose: A simple sugar that is a building block for more complex carbohydrates.
Acetylated Mannose Derivatives: Compounds with similar acetylation patterns but different glycosidic linkages.
Glycosylated Compounds: Other carbohydrates with glycosidic bonds and various functional groups.
Uniqueness
“Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct structural and functional properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C26H36O18 |
---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-4,5-diacetyloxy-6-hydroxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23+,24+,25?,26-/m1/s1 |
InChI Key |
QBBPOGFLHMTZQB-NOVVABEDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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